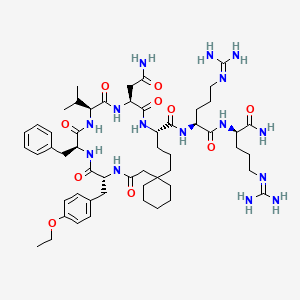

D-Argininamide, O-ethyl-D-tyrosyl-L-phenylalanyl-L-valyl-L-asparaginyl-5-(1-(carboxymethyl)cyclohexyl)-L-norvalyl-L-arginyl-, cyclic (5->1)-peptide

Description

SKF-105494 is a synthetic peptide derivative known for its role as a vasopressin receptor antagonist. It is primarily used in scientific research to study the mechanisms of vasopressin and its effects on various physiological processes .

Properties

CAS No. |

114923-99-8 |

|---|---|

Molecular Formula |

C54H83N15O10 |

Molecular Weight |

1102.3 g/mol |

IUPAC Name |

(10R,13S,16S,19S,22S)-N-[(2S)-1-[[(2R)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-19-(2-amino-2-oxoethyl)-13-benzyl-10-[(4-ethoxyphenyl)methyl]-8,11,14,17,20-pentaoxo-16-propan-2-yl-9,12,15,18,21-pentazaspiro[5.19]pentacosane-22-carboxamide |

InChI |

InChI=1S/C54H83N15O10/c1-4-79-35-21-19-34(20-22-35)29-39-48(75)67-40(28-33-14-7-5-8-15-33)50(77)69-44(32(2)3)51(78)68-41(30-42(55)70)49(76)66-37(16-11-25-54(31-43(71)63-39)23-9-6-10-24-54)47(74)65-38(18-13-27-62-53(59)60)46(73)64-36(45(56)72)17-12-26-61-52(57)58/h5,7-8,14-15,19-22,32,36-41,44H,4,6,9-13,16-18,23-31H2,1-3H3,(H2,55,70)(H2,56,72)(H,63,71)(H,64,73)(H,65,74)(H,66,76)(H,67,75)(H,68,78)(H,69,77)(H4,57,58,61)(H4,59,60,62)/t36-,37+,38+,39-,40+,41+,44+/m1/s1 |

InChI Key |

PZEDOGNXHJQAKP-CQRSLYTBSA-N |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C[C@@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CCCC3(CCCCC3)CC(=O)N2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N)CC(=O)N)C(C)C)CC4=CC=CC=C4 |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CCCC3(CCCCC3)CC(=O)N2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N)CC(=O)N)C(C)C)CC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

SKF-105494 is synthesized through a series of peptide coupling reactions. The synthesis involves the sequential addition of amino acids to form the peptide chain. The key steps include:

Protection of Functional Groups: Protecting groups are used to prevent unwanted reactions at specific sites.

Coupling Reactions: Amino acids are coupled using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Deprotection: The protecting groups are removed to yield the final peptide.

Industrial Production Methods

Industrial production of SKF-105494 follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC), to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

SKF-105494 undergoes various chemical reactions, including:

Oxidation: The peptide can be oxidized under specific conditions to form disulfide bonds.

Reduction: Reduction reactions can break disulfide bonds, altering the peptide’s structure.

Substitution: Substitution reactions can modify specific amino acid residues within the peptide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in aqueous solutions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Various amino acid derivatives and coupling reagents.

Major Products Formed

The major products formed from these reactions include modified peptides with altered functional groups or structures, which can be used to study the peptide’s biological activity .

Scientific Research Applications

SKF-105494 has several scientific research applications:

Chemistry: Used to study peptide synthesis and modification techniques.

Biology: Investigates the role of vasopressin in physiological processes such as water retention and blood pressure regulation.

Medicine: Explores potential therapeutic applications in conditions like diabetes insipidus and bleeding disorders.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

SKF-105494 acts as a vasopressin receptor antagonist by binding to the vasopressin V2 receptor. This prevents vasopressin from exerting its effects, such as water reabsorption in the kidneys and the release of clotting factors. The inhibition of the V2 receptor pathway is linked to cyclic guanosine monophosphate (cGMP) metabolism .

Comparison with Similar Compounds

Similar Compounds

Desmopressin: A vasopressin analog used to treat diabetes insipidus and bleeding disorders.

Terlipressin: Another vasopressin analog used in the treatment of bleeding esophageal varices.

Conivaptan: A non-peptide vasopressin receptor antagonist used to treat hyponatremia.

Uniqueness of SKF-105494

SKF-105494 is unique due to its specific antagonistic action on the V2 receptor without significant agonist activity. This makes it a valuable tool in research to dissect the role of vasopressin in various physiological and pathological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.